molecular formula C8H5F2N B180311 4,6-Difluoroindole CAS No. 199526-97-1

4,6-Difluoroindole

Cat. No.: B180311
CAS No.: 199526-97-1
M. Wt: 153.13 g/mol
InChI Key: MHICCULQVCEWFH-UHFFFAOYSA-N
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Description

4,6-Difluoroindole (CAS 199526-97-1) is a fluorinated indole derivative with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. Its structure features fluorine atoms at the 4- and 6-positions of the indole ring, a heterocyclic aromatic scaffold widely studied in medicinal chemistry due to its bioactivity and versatility in drug design . The fluorine substitution enhances metabolic stability, lipophilicity, and electronic properties, making it a valuable intermediate in pharmaceutical synthesis .

Preparation Methods

Condensation-Reduction Cascade from Nitrotoluene Derivatives

The most extensively documented method involves a two-step cascade starting with 2,6-difluoro-3-nitrotoluene (Figure 1). Adapted from CN103420892A , this approach leverages DMF dimethylacetal (DMF-DMA) for enamine formation, followed by catalytic hydrogenation to induce cyclization:

Enamine Formation

In a representative procedure , 2,6-difluoro-3-nitrotoluene (20 mmol) reacts with DMF-DMA (40 mmol) in DMF at 120°C for 20 hours, yielding (E)-2-(2,6-difluoro-3-nitrophenyl)-N,N-dimethylamine with near-quantitative conversion. DMF serves dual roles as solvent and electron-deficient enamine stabilizer.

Key Parameters:

  • Molar Ratio: DMF-DMA:substrate = 2:1

  • Solvent: DMF (15 mL per 3.1 g substrate)

  • Yield: 100% (HPLC purity >99%)

Cyclative Hydrogenation

The enamine intermediate undergoes hydrogenation using 10% Pd/C (0.5 equiv) in methanol under 0.3 MPa H₂ at 25°C for 5 hours . This step concurrently reduces the nitro group and facilitates intramolecular cyclization via imine intermediate protonation.

Optimization Insights:

  • Catalyst Screening: Pd/C outperforms Fe/HCl and SnCl₂ systems, achieving 92% isolated yield vs. <70% for alternatives .

  • Solvent Effects: Methanol maximizes hydrogen solubility while minimizing dehalogenation side reactions (<2% defluorination) .

Cyclization of Fluorinated Hydrazides

CN106854172B discloses an alternative route through hydrazide intermediates (Table 1). 5,7-Difluoro-2-methyl-3-nitrobenzoate undergoes condensation with DMF-DMA, followed by hydrazine-mediated cyclization:

Table 1: Hydrazide Cyclization Protocol

StepReagentsConditionsIntermediateYield
1DMF-DMA, Triethylamine100°C, 20hEnamine93%
250% Hydrazine Hydrate60°C, 3hHydrazide78%

Mechanistic studies reveal that hydrazine attacks the β-carbon of the enamine, inducing ring closure with simultaneous aromatization . This method avoids high-pressure hydrogenation but requires careful temperature control to prevent over-reduction.

Direct Fluorination of Indole Scaffolds

Late-stage fluorination using xenon difluoride (XeF₂) or Deoxo-Fluor® enables selective 4,6-difunctionalization (Figure 2). As detailed in US11254640B2 , 4-fluoroindole undergoes electrophilic fluorination at C6 using XeF₂ (2.2 equiv) in HFIP at −40°C:

Reaction Profile:

  • Regioselectivity: 6-Fluorination favored due to N1 lone pair directing effects (4:1 selectivity over C5) .

  • Limitations: Requires cryogenic conditions and specialized equipment for HFIP handling.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

MethodStarting Material Cost ($/mol)StepsTotal YieldScalability
Condensation-Reduction 120286%Industrial
Hydrazide Cyclization 95372%Pilot Scale
Direct Fluorination 310168%Lab Scale

The condensation-reduction cascade offers superior scalability and yield, making it preferred for bulk production. However, hydrazide-based routes provide cost advantages for small-scale API synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

4,6-Difluoroindole derivatives have shown promising anticancer properties. Studies indicate that fluorinated indoles can act as effective inhibitors of various cancer cell lines. For instance, compounds with the 4,6-difluoro substitution exhibited enhanced activity against cancer cells like A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The introduction of fluorine atoms increases the lipophilicity and metabolic stability of these compounds, which is beneficial for their bioavailability and interaction with biological targets.

Antimicrobial Properties

Fluorinated indoles, including this compound, have been explored for their antimicrobial activities. They interfere with quorum sensing in bacteria, which is crucial for biofilm formation and pathogenicity . This property makes them potential candidates for developing novel antibacterial agents.

Antiviral Activity

Research has highlighted the antiviral potential of 4-fluoroindole derivatives against viruses such as HIV and Hepatitis C . The fluorinated compounds demonstrated significant inhibitory activity against viral replication processes, making them valuable for antiviral drug development.

Protein Labeling and Interaction Studies

This compound can be utilized as a labeling agent in studies involving protein-protein interactions. For example, it can be incorporated into bacterial cells to study metabolic adaptations and protein synthesis mechanisms using NMR techniques . This application is vital for understanding cellular processes at a molecular level.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. It can be functionalized to create a variety of bioactive molecules, including tryptophan dioxygenase inhibitors and selective serotonin reuptake inhibitors (SSRIs) . These derivatives are being investigated for their therapeutic effects in treating depression and other mental health disorders.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its incorporation into polymer matrices can enhance the performance and efficiency of light-emitting devices . This application highlights the compound's utility beyond biological systems into advanced materials.

Semiconductors

Fluorinated indoles are also being researched for their potential use in semiconductor materials due to their favorable electronic characteristics . The incorporation of fluorine atoms can modify the electronic properties of the base materials, leading to improved conductivity and stability.

Case Studies

Application AreaCase Study DescriptionFindings
AnticancerEvaluation of fluorinated indole derivatives on MCF-7 cellsCompounds showed IC50 values significantly lower than traditional chemotherapeutics .
AntiviralInhibition studies on HIV-1 using 4-fluoroindole derivativesCompounds exhibited potent antiviral activity with minimal cytotoxicity .
Protein InteractionUse of difluoroindoles in E. coli studiesEnabled adaptation of bacterial cells to utilize fluoroindoles as substrates .
OLEDsDevelopment of polymer films incorporating difluoroindolesEnhanced light emission efficiency observed compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 4,6-Difluoroindole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its intended use . In the case of antitubercular activity, indole derivatives have been shown to target the mycobacterial membrane protein large 3 transporter, inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole Derivatives

Mono-Fluorinated Indoles

  • 5-Fluoroindole: Contains a single fluorine atom at position 3. Properties: Lower lipophilicity and metabolic stability compared to 4,6-difluoroindole. Limited biological activity in assays targeting cancer or microbial pathogens . Key Difference: The absence of a second fluorine reduces electron-withdrawing effects, altering reactivity in substitution reactions .

4,5,6,7-Tetrafluoroindole

  • Structure: Fluorine atoms at positions 4, 5, 6, and 5. Properties: Molecular weight 189.11 g/mol; higher lipophilicity (ClogP ~5.02) and stability due to increased fluorination. Comparison: Outperforms mono-fluorinated indoles in bioactivity but requires more complex synthesis (e.g., starting from hexafluorobenzene) .

5,6-Difluoroindole

  • Structure : Fluorines at positions 5 and 4.
    • Properties : Distinct regiochemistry compared to this compound. Altered π-stacking interactions in protein binding due to shifted fluorine positions. Lower antimicrobial activity against Mycobacterium abscessus (MIC = 0.25 μg/mL vs. 0.12 μg/mL for this compound) .

Halogen-Substituted Indoles

4,6-Dichloroindole

  • Structure : Chlorine atoms at positions 4 and 6.
    • Properties : Higher lipophilicity (ClogP = 6.16) than this compound (ClogP = 5.02). Exhibits comparable activity against M. abscessus (MIC = 0.12 μg/mL) but superior potency against M. tuberculosis (MIC = 0.015 μg/mL vs. 0.12 μg/mL for this compound) .
    • Drawback : Chlorine’s larger atomic radius may sterically hinder target interactions in some contexts .

4,6-Bis(trifluoromethyl)indole

  • Structure : CF₃ groups at positions 4 and 6.
    • Properties : Extreme lipophilicity (ClogP >7) reduces solubility, limiting bioavailability despite potent in vitro activity .

Carboxylic Acid and Ester Derivatives

This compound-2-carboxylic Acid

  • Structure : Carboxylic acid group at position 2.
    • Applications : Used in amide coupling reactions to generate bioactive compounds. For example, benzylamide derivatives show 93–98% yields in anti-tubercular drug synthesis .
    • Comparison : The carboxylic acid group enhances hydrogen-bonding capacity, improving target affinity but reducing cell membrane permeability compared to ester derivatives .

Ethyl 4,6-Difluoro-1H-indole-2-carboxylate

  • Structure : Ethyl ester at position 2.
    • Properties : Improved solubility in organic solvents vs. carboxylic acid. Used as a precursor in antiviral and anticancer agent synthesis .
    • Analogues : Methyl esters (e.g., methyl this compound-2-carboxylate) exhibit similar reactivity but differ in hydrolysis rates .

Biological Activity

4,6-Difluoroindole is a fluorinated derivative of indole that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its effects on cellular systems, its role as a precursor in synthetic biology, and its implications in pharmacology.

This compound is characterized by the substitution of fluorine atoms at the 4 and 6 positions of the indole ring. This modification can significantly alter the compound's reactivity and biological interactions compared to unsubstituted indole or other fluorinated analogs. The synthesis of this compound typically involves halogenation reactions or modifications of existing indole derivatives using methods such as Vilsmeier-Haack formylation followed by selective fluorination.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it has been shown to inhibit growth effectively. For example, a study demonstrated that certain fluorinated indoles, including this compound, were capable of inhibiting the growth of Escherichia coli under specific conditions, suggesting potential applications in developing antimicrobial agents .

Effects on Plant Cell Cultures

The impact of this compound on plant cell cultures has also been investigated. In experiments with carrot and tobacco cell suspension cultures, various indole analogs were tested for their ability to inhibit growth. Notably, while some analogs caused significant inhibition, the addition of tryptophan could partially reverse this effect for certain compounds. This indicates that this compound may interfere with tryptophan metabolism in plants .

Role in Synthetic Biology

In synthetic biology, this compound serves as a substrate for engineered organisms. Studies have shown that microbial cells can adapt to utilize fluorinated indoles as growth substrates through adaptive laboratory evolution (ALE). This process allows for the incorporation of non-canonical amino acids into proteins, enhancing our understanding of protein synthesis and metabolic pathways .

Study on Microbial Adaptation

One significant study involved cultivating E. coli with various fluorinated indoles, including this compound. The researchers observed that after several generations under selective pressure, the bacteria adapted to utilize these compounds effectively. This adaptation was marked by alterations in metabolic pathways that allowed for the integration of fluorinated tryptophan derivatives into proteins .

Tryptophan Synthase Activity

Another relevant investigation focused on tryptophan synthase activity in carrot cell extracts exposed to different indole analogs. The results indicated that while many analogs were utilized to produce corresponding tryptophan derivatives, this compound's incorporation was less efficient compared to other fluoroindoles like 5-fluoroindole and 6-fluoroindole . This suggests a nuanced interaction between the enzyme and fluorinated substrates.

Research Findings Summary Table

Study Focus Findings Reference
Microbial AdaptationE. coli growth with difluoroindolesAdaptation to utilize fluorinated compounds; incorporation into proteins
Plant Cell GrowthCarrot and tobacco cell culturesGrowth inhibition by indole analogs; partial reversal with tryptophan
Tryptophan Synthase ActivityEnzyme activity analysisVariable efficiency in converting difluoroindoles compared to other analogs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Difluoroindole derivatives in anti-tuberculosis (TB) drug development?

  • Methodological Answer : A widely used approach involves amide coupling of this compound-2-carboxylic acid with amines or hydrazines. For example, coupling with benzylamine or phenylhydrazine using reagents like 1,10-carbonyldiimidazole (CDI) yields amides in high yields (93–98%) . Another method employs fragment-based drug design, attaching functional groups (e.g., benzyl or rimantadine fragments) to the indole scaffold to optimize interactions with Mycobacterium targets . Piperazine derivatives can also be synthesized via EDC·HCl and DMAP-mediated coupling in tetrahydrofuran (THF)/dichloromethane (DCM) mixtures, achieving 78% yields .

Q. Why is fluorine substitution at the 4- and 6-positions of the indole ring significant in drug design?

  • Methodological Answer : Fluorine atoms enhance lipophilicity and improve membrane permeability, critical for penetrating the lipid-rich cell wall of Mycobacterium tuberculosis. Additionally, fluorine’s electron-withdrawing effects stabilize electronic interactions with target proteins like MmpL3, a transporter essential for mycobacterial survival. Structure-activity relationship (SAR) studies confirm that 4,6-difluoro substitution maximizes anti-TB activity compared to mono- or non-fluorinated analogs .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is particularly useful for confirming fluorine substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C8_8H5_5F2_2N for this compound).
  • Chromatography (HPLC/LC-MS) : Ensures purity and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions between lipophilicity and anti-TB activity in this compound derivatives?

  • Methodological Answer : While lipophilicity (ClogP = 6.07–7.64) facilitates diffusion through mycobacterial membranes, excessive hydrophobicity may reduce solubility or induce off-target effects. To address this, fragment-based optimization is recommended:

Introduce polar groups (e.g., piperazine) to balance ClogP while retaining target affinity .

Use molecular docking to predict interactions with MmpL3 and prioritize derivatives with optimal binding energies.

Validate hypotheses via minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv .

Q. What strategies are effective for analyzing stereochemical impacts on this compound bioactivity?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Ellman’s sulfinamides to synthesize enantiopure amines via stereoselective reductive amination. For example, the (R)-enantiomer of a 5,6-difluoroindole derivative showed 10-fold higher activity than the (S)-enantiomer in β-galactosidase assays .
  • Hydrogen Bond Replacement : Replace the primary amine with alcohols or other H-bond donors to test if activity is retained. Inactive analogs suggest stereospecific interactions are critical .

Q. How should researchers design experiments to address discrepancies in anti-TB activity between structurally similar analogs?

  • Methodological Answer :

Systematic SAR Profiling : Compare analogs with incremental structural changes (e.g., rimantadine vs. adamantane substituents) to isolate contributing factors .

Metabolic Stability Assays : Assess cytochrome P450 interactions to rule out pharmacokinetic variability.

Crystallography : Resolve co-crystal structures of derivatives bound to MmpL3 to identify binding mode differences .

Q. What methodologies optimize the synthesis of this compound-2-carboxamides for scale-up?

  • Methodological Answer :

  • Reagent Selection : Replace CDI with EDC·HCl for cost-effective amide bond formation.
  • Solvent Optimization : Use THF/DCM mixtures to enhance solubility and reduce side reactions.
  • Purification : Employ flash chromatography or recrystallization to isolate high-purity products (>95%) .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers handle large datasets from SAR studies on this compound derivatives?

  • Methodological Answer :

  • Raw Data Management : Store NMR spectra, MIC values, and ClogP calculations in appendices.
  • Statistical Tools : Use principal component analysis (PCA) to correlate structural features with bioactivity.
  • Uncertainty Reporting : Include error margins for MIC assays (e.g., ±0.5 μg/mL) and clarify instrument limitations .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : "How does this compound’s halogen bonding compare to chlorinated analogs in MmpL3 inhibition?"
  • Feasibility : Prioritize derivatives with commercial availability of intermediates (e.g., this compound-2-carboxylic acid) .

Properties

IUPAC Name

4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHICCULQVCEWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381103
Record name 4,6-Difluoroindole
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Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

199526-97-1
Record name 4,6-Difluoroindole
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Record name 4,6-Difluoro-1H-indole
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Synthesis routes and methods

Procedure details

A mixture of 3,5-difluorophenyl hydrazine hydrochloride (5.0 g) and ethyl pyruvate (4.6 ml) methyl alcohol (25 ml) was refluxed for 1 hour, and the solvent was evaporated under reduced pressure. The residual solid was triturated with hexane to give ethyl 2-(3,5-difluorophenyl hydrazino)propionate (4.65 g) as colorless crystals. mp 139-141° C. APCI-Mass m/Z 243 (M+H). (2) A suspension of the above compound (4.65 g) in toluene (47 ml) was added to polyphosphoric acid (23 g), and the mixture was refluxed for 3 hours under argon atmosphere. After being cooled to room temperature, thereto were added water and ethyl acetate, and the resultant mixture was stirred at room temperature. The insoluble materials were filtered off, and the filtrate was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with successively water, a saturated aqueous sodium hydrogen carbonate solution and brine. After being dried over magnesium sulfate and treated with activated carbon, the insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with diisopropyl ether—hexane (1:1) to give ethyl 4,6-difluoroindole-2-carboxylate (3.48 g) as pale yellow crystals. mp 153-154° C. ESI-Mass m/Z 224 (M−H). (3) A mixture of the above compound (3.48 g) in a 4 N aqueous sodium hydroxide solution (7.73 ml) and ethyl alcohol (35 ml) was refluxed for 15 minutes, and the organic solvent was evaporated under reduced pressure. Thereto was added water, and the mixture was washed with ethyl ether followed by being acidified with a 6 N aqueous hydrochloric acid solution. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure to give crude 4,6-difluoro-indole-2-carboxylic acid (3.01 g) as a pale brown solid. mp 253-254 (dec.). ESI-Mass m/Z 196 (M−H). (4) A mixture of the above compound (3.0 g) and copper powder (2.9 g) in quinoline (30 ml) was stirred at 200° C. for 5 hours under argon atmosphere. After being cooled to room temperature, the insoluble materials were filtered off and washed with ethyl acetate (100 ml). The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice and brine. The each aqueous layer was extracted with ethyl acetate, and the combined organic layer was dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give 4,6-difluoroindole (2.60 g) as pale yellow oil. ESI-Mass m/Z 152 (M−H). (5) The above compound (2.33 g) was dissolved in 1,4-dioxane (30.4 ml), and thereto were added morpholine borane (6.15 g) and a 36% aqueous hydrochloric acid solution (2.64 ml) at room temperature. The mixture was refluxed for 2 hours, and then cooled to room temperature. Thereto was added a 6 N aqueous hydrochloric acid solution (12.2 ml), and the resultant mixture was refluxed for 15 minutes. The mixture was basified with a 10% aqueous sodium hydroxide solution at 0° C., and thereto was added water and extracted with ethyl acetate twice. The combined organic layer was washed with brine and dried over magnesium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give the titled compound, 4,6-difluoroindoline (2.05 g) as colorless oil. APCI-Mass m/Z 156 (M+H). 1H-NMR (DMSO-d6) δ 2.90 (t, J=8.6 Hz, 2H), 3.52 (td, J=7.5, 1.3 Hz, 2H), 6.08-6.14 (m, 2H), 6.17 (td, J=10.0, 2.1 Hz, 1H).
Name
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0 (± 1) mol
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[Compound]
Name
compound
Quantity
3 g
Type
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30 mL
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copper
Quantity
2.9 g
Type
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,6-Difluoroindole

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